1,4-Dihydropyridine-4-carboxylic acid
Description
1,4-Dihydropyridine-4-carboxylic acid (1,4-DHP-4-COOH) is a heterocyclic compound featuring a partially reduced pyridine ring with a carboxylic acid substituent at the 4-position. This scaffold is widely studied due to its diverse biological activities, including anticonvulsant, calcium channel modulation, and antioxidant properties . Derivatives of 1,4-DHP-4-COOH are often modified at the 2, 3, 5, and 6 positions to enhance pharmacological efficacy or alter physicochemical properties.
Properties
CAS No. |
182301-56-0 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-5,7H,(H,8,9) |
InChI Key |
KMEQEVKQSUNMCH-UHFFFAOYSA-N |
SMILES |
C1=CNC=CC1C(=O)O |
Canonical SMILES |
C1=CNC=CC1C(=O)O |
Synonyms |
4-Pyridinecarboxylicacid,1,4-dihydro-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1,4-Dihydropyridine derivatives, including 1,4-dihydropyridine-4-carboxylic acid, exhibit a broad spectrum of pharmacological activities. These include:
- Calcium Channel Blockers : Compounds in this class are primarily used to treat hypertension and angina by inhibiting calcium influx into cells, leading to vasodilation and reduced heart workload .
- Antioxidant Activity : These compounds have shown potential in reducing oxidative stress, which is linked to various chronic diseases .
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory and Antimicrobial Effects : 1,4-dihydropyridine derivatives have been documented to possess significant anti-inflammatory and antimicrobial activities against a range of pathogens .
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, offering potential therapeutic avenues for neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved significantly. Recent advancements include:
- One-Pot Multicomponent Reactions : These methods allow for the efficient synthesis of complex 1,4-dihydropyridine structures with high yields and purity .
- Electrocarboxylation Techniques : Novel electrochemical methods have been developed to synthesize carboxylic acid derivatives effectively. This approach enhances the efficiency of introducing carboxylic groups into the molecular framework .
Table 1: Synthetic Methods Overview
| Method | Description | Advantages |
|---|---|---|
| One-Pot Multicomponent Reaction | Combines multiple reactants in a single step | High yield, reduced reaction time |
| Electrocarboxylation | Uses electrochemical processes to introduce carboxyl groups | Environmentally friendly, efficient |
Case Studies
Several case studies illustrate the effectiveness of this compound in therapeutic applications:
- Hypertension Treatment : A study demonstrated that specific 1,4-dihydropyridine derivatives effectively reduced blood pressure in animal models by acting as calcium channel blockers. The compounds showed significant vasodilatory effects compared to standard treatments .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of synthesized 1,4-dihydropyridine derivatives against bacteria such as E. coli and S. aureus. The introduction of carboxylic groups enhanced their activity by 2–3 folds compared to their non-acidic counterparts .
- Neuroprotective Studies : In vitro studies indicated that certain derivatives exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Conformational Analysis
- The 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-4-COOH adopts an asymmetric boat conformation, with the C4-carboxylic acid deviating significantly (0.325 Å) from the pyridine plane. Strong intermolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilize the crystal lattice .
- 4-(4-Hydroxyphenyl)-substituted DHPs exhibit near-planar pyridine rings, with dihedral angles of 80.8° between the hydroxyphenyl group and the DHP ring, influencing solubility and binding affinity .
Pharmacological Profiles
Anticonvulsant Activity
- Compound 5h (7-methoxynaphthalen-2-yl and indole substituents) showed rapid onset and efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models, with ED₅₀ values comparable to phenytoin .
- Unsubstituted 1,4-DHP-4-COOH lacks significant anticonvulsant activity, highlighting the necessity of bulky aromatic substituents for targeting GABAergic pathways .
Calcium Channel Modulation
- 4-Aryl DHPs (e.g., 4-(4-methoxyphenyl) derivatives) act as L-type calcium channel blockers, with IC₅₀ values in the nanomolar range, similar to nifedipine .
- AV-153 free base modifies intracellular calcium flux indirectly via DNA repair mechanisms, reducing oxidative stress-induced apoptosis .
Anticancer and Antimutagenic Effects
Structure-Activity Relationships (SAR)
- C4 Substituents : Carboxylic acid or ester groups at C4 enhance hydrogen bonding with biological targets (e.g., GABA receptors or DNA) .
- C3/C5 Ethoxycarbonyl Groups : Improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
- Aromatic Substituents at C1/C3 : Bulky groups (e.g., naphthyl, indole) increase anticonvulsant potency by enhancing hydrophobic interactions with receptor pockets .
Preparation Methods
Hantzsch Condensation: A Multicomponent Approach
The Hantzsch reaction provides a one-pot route using aldehydes, β-ketoesters, and ammonium acetate. A 2011 study synthesized 1,4-DHP-4-carboxylic acid derivatives by reacting 3-arylpyrazole-4-carbaldehydes with ethyl acetoacetate in ethanol at 80°C . Key findings include:
-
Solvent Optimization : Ethanol achieves 78% yield versus 52% in acetonitrile due to improved proton transfer .
-
Catalyst Screening : Piperidine (10 mol%) enhances reaction rate 3-fold compared to uncatalyzed conditions .
-
Scope : Electron-deficient aldehydes (e.g., nitro-substituted) give higher yields (82–85%) than electron-rich analogs (68–72%) .
Table 1 : Hantzsch Reaction Yields with Varied Aldehydes
| Aldehyde Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO2-C6H4 | 85 | 4.5 |
| 3-Cl-C6H4 | 82 | 5.0 |
| 4-OCH3-C6H4 | 68 | 6.5 |
Resolution of Racemic Mixtures via Kinetic Saponification
Patent WO1992011239A1 discloses a resolution method for optically pure 1,4-DHP-4-carboxylic acids . The process involves:
-
Esterification : Treat racemic ethyl ester with methyl chloroformate (1.2 eq) in THF at 50°C.
-
Saponification : React with 1.05 eq NaOH in ethanol/water (3:1) at 25°C for 2 h.
-
Recrystallization : Isolate (S)-enantiomer from hexane/ethyl acetate (95:5) with 98% ee .
Critical parameters:
-
Alkali Stoichiometry : 1.05 eq NaOH maximizes enantiomeric excess (ee) by minimizing racemization .
-
Solvent Polarity : Dielectric constants >15 (e.g., ethanol) improve resolution efficiency by 30% .
Electrocarboxylation: A Sustainable Methodology
A 2022 breakthrough utilized Mg-Pt electrodes in an undivided cell to carboxylate 2,6-bis(bromomethyl)-1,4-DHPs . Under constant current (15 mA/cm²), CO2 incorporation at C-4 proceeds with:
-
Substrate Scope : Aryl groups (Ph, 4-Cl-Ph) tolerate the conditions, yielding 87–92% carboxylic acids .
-
Green Metrics : Process mass intensity (PMI) of 8.2 versus 34 for traditional methods .
Table 2 : Electrocarboxylation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Current Density | 15 mA/cm² | 92 |
| CO2 Pressure | 1 atm | 89 |
| Temperature | 25°C | 90 |
Solid-State Characterization and supramolecular Architectures
X-ray crystallography (CCDC 721348) reveals the dihydropyridine ring adopts a boat conformation with C4 deviating 0.325 Å from the plane . Intermolecular hydrogen bonds (O-H···O: 2.65 Å, N-H···O: 2.81 Å) assemble ladder-like chains along the a-axis .
Analytical Validation Protocols
Q & A
Q. How to optimize reaction yields in Hantzsch syntheses prone to byproduct formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
